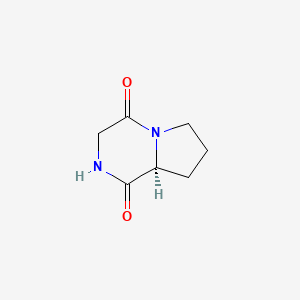

Cyclo-(Pro-Gly)

描述

属性

IUPAC Name |

(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOHLURDBZHNGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914215 | |

| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97011-16-0 | |

| Record name | Cyclo(prolylglycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(prolylglycyl) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLO(PROLYLGLYCYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the endogenous synthesis pathway of Cyclo-(Pro-Gly)?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-(Pro-Gly), a neuroactive cyclic dipeptide, has garnered significant interest for its potential therapeutic applications. Understanding its endogenous synthesis is crucial for elucidating its physiological roles and for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the two primary endogenous synthesis pathways of Cyclo-(Pro-Gly): the metabolism of Insulin-like Growth Factor-1 (IGF-1) and direct enzymatic synthesis by Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides detailed diagrams of the biosynthetic pathways.

Introduction

Cyclo-(Pro-Gly), also known as Cyclo(prolylglycine), is a member of the diketopiperazine (DKP) class of cyclic peptides. It is endogenously present in mammals and has been detected in various tissues and fluids, including the brain.[1] Its neuroprotective and cognitive-enhancing properties have made it a molecule of interest in the context of neurological disorders. The endogenous production of Cyclo-(Pro-Gly) is a key aspect of its biological activity, and this guide details the current understanding of its formation.

Biosynthetic Pathways of Cyclo-(Pro-Gly)

The endogenous synthesis of Cyclo-(Pro-Gly) is understood to occur through two principal pathways:

-

Metabolism of Insulin-like Growth Factor-1 (IGF-1): This pathway involves the enzymatic processing of the N-terminus of IGF-1.

-

Direct Enzymatic Synthesis: This pathway utilizes specialized enzyme complexes, namely Non-ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs), to directly cyclize proline and glycine.

The IGF-1 Metabolism Pathway

A significant endogenous source of Cyclo-(Pro-Gly) is the metabolic breakdown of Insulin-like Growth Factor-1 (IGF-1).[1][2] This pathway highlights a direct link between the IGF-1 system, crucial for growth and metabolism, and the production of this neuroactive dipeptide.

The process begins with the enzymatic cleavage of the N-terminal tripeptide, Glycine-Proline-Glutamate (GPE), from IGF-1.[1] The resulting GPE is then further metabolized by a carboxypeptidase, which removes the C-terminal glutamate (B1630785) residue.[2] The remaining dipeptide, Pro-Gly, is unstable and spontaneously cyclizes to form the stable diketopiperazine structure of Cyclo-(Pro-Gly).

Direct Enzymatic Synthesis via NRPS and CDPS

Cyclo-(Pro-Gly) can also be synthesized directly from its constituent amino acids, proline and glycine, by large multi-enzyme complexes known as Non-ribosomal Peptide Synthetases (NRPSs) and by the more recently discovered Cyclodipeptide Synthases (CDPSs).

Non-ribosomal Peptide Synthetases (NRPSs): These are modular enzymes that act as an assembly line for peptide synthesis without the use of a ribosome template. A typical NRPS module is responsible for the incorporation of a single amino acid. The process involves:

-

Adenylation (A-domain): Selects and activates the specific amino acid (proline or glycine) as an aminoacyl-adenylate.

-

Thiolation (T-domain or PCP): The activated amino acid is tethered to a phosphopantetheinyl arm of the thiolation domain.

-

Condensation (C-domain): Catalyzes peptide bond formation between the amino acids tethered to adjacent modules.

-

Thioesterase (TE-domain): Releases the final dipeptide, often catalyzing its cyclization to form Cyclo-(Pro-Gly).

While specific NRPS gene clusters solely dedicated to Cyclo-(Pro-Gly) synthesis in mammals have not been definitively identified, it is plausible that promiscuous NRPSs, primarily synthesizing other cyclic dipeptides, may also produce Cyclo-(Pro-Gly) as a minor product.

Cyclodipeptide Synthases (CDPSs): These are a more recently identified class of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates for the synthesis of cyclic dipeptides. The mechanism involves the sequential binding of two aa-tRNAs to the enzyme, followed by the formation of two peptide bonds to generate the cyclic dipeptide product. Similar to NRPSs, the specificity of CDPSs can vary, and some may be capable of producing Cyclo-(Pro-Gly).

Quantitative Data

Quantitative data on the endogenous synthesis of Cyclo-(Pro-Gly) is still emerging. The following tables summarize the available information from the literature.

Table 1: Endogenous Concentrations and Production Yields of Cyclo-(Pro-Gly)

| Biological Source/System | Concentration/Yield | Reference |

| Rat Brain | 2.8 nmol/g | |

| Engineered E. coli (co-expressing NRPS and CDPS) | Up to 26 mg/L (of a derivative) | |

| Mangrove-derived fungus (Penicillium pedernalense) | 29.31 ± 0.61 mg/L | |

| Prebiotic Synthesis (theoretical) | 97% |

Table 2: Conversion Rates in Synthetic and Semi-Synthetic Processes

| Process | Conversion Rate | Reference |

| Heating of Gly-Pro-Y tripeptides | 78% | |

| Chemical Synthesis (Route A) | 64% | Not specified |

| Chemical Synthesis (Route B) | 71% | Not specified |

| Chemical Synthesis (Route C) | 87% | Not specified |

Experimental Protocols

Detailed experimental protocols for elucidating the endogenous synthesis pathways of Cyclo-(Pro-Gly) are not standardized. However, based on the literature, a general workflow can be proposed.

General Workflow for Investigating the IGF-1 Metabolism Pathway

Methodology:

-

Preparation of Biological Material: Obtain tissue homogenates (e.g., brain, liver) or cell lysates from a relevant cell line.

-

In vitro Reaction: Incubate the biological material with a known concentration of IGF-1 or the intermediate, GPE. Include appropriate controls (e.g., without substrate, heat-inactivated enzyme).

-

Extraction: Perform a small molecule extraction from the reaction mixture, for example, using solid-phase extraction or liquid-liquid extraction.

-

Quantification by LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Cyclo-(Pro-Gly) and GPE.

-

Enzyme Inhibition Studies: To identify the class of carboxypeptidase involved, perform the in vitro reaction in the presence of various broad-spectrum and specific carboxypeptidase inhibitors.

-

Enzyme Purification and Identification: For further characterization, the enzyme responsible for the conversion of GPE to Cyclo-(Pro-Gly) can be purified using chromatographic techniques (e.g., ion exchange, size exclusion, affinity chromatography). The purified enzyme can then be identified by mass spectrometry-based proteomics.

Identification of NRPS/CDPS Gene Clusters

The identification of gene clusters responsible for Cyclo-(Pro-Gly) synthesis can be approached through bioinformatics and molecular biology techniques.

Methodology:

-

Genome Mining: Use bioinformatics tools to search genomic databases for sequences homologous to known NRPS A-domains with specificity for proline and glycine, and for sequences homologous to known CDPSs.

-

Gene Knockout/Knockdown: In a model organism known to produce Cyclo-(Pro-Gly), perform targeted gene knockout or knockdown (e.g., using CRISPR-Cas9 or RNAi) of the candidate NRPS or CDPS genes.

-

Metabolite Analysis: Analyze the metabolome of the genetically modified organism and compare it to the wild type. A significant reduction or absence of Cyclo-(Pro-Gly) in the modified organism would indicate the involvement of the targeted gene in its synthesis.

-

Heterologous Expression: Clone the candidate gene cluster into a suitable expression host (e.g., E. coli, Saccharomyces cerevisiae) and analyze the culture supernatant for the production of Cyclo-(Pro-Gly).

Conclusion

The endogenous synthesis of Cyclo-(Pro-Gly) is a multifaceted process with at least two distinct pathways. The IGF-1 metabolism pathway provides a direct link between a major hormonal system and the production of a neuroactive peptide, suggesting a role for Cyclo-(Pro-Gly) in modulating IGF-1 signaling. The direct enzymatic synthesis pathway via NRPS and CDPS highlights the sophisticated machinery that organisms possess for the production of specialized secondary metabolites. Further research is required to identify the specific enzymes involved in both pathways in mammals and to fully elucidate their regulation. A deeper understanding of these synthetic routes will be instrumental in the development of novel therapeutic strategies targeting the endogenous production of Cyclo-(Pro-Gly) for the treatment of neurological and other disorders.

References

Cyclo-(Pro-Gly): A Technical Guide to its Discovery, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-(Pro-Gly), also known as cGP, is an endogenous cyclic dipeptide that has garnered significant scientific interest due to its diverse biological activities and therapeutic potential. Initially identified as a memory-enhancing molecule in the central nervous system, subsequent research has revealed its role as a metabolite of Insulin-like Growth Factor-1 (IGF-1) and its potent neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and historical background of Cyclo-(Pro-Gly) research, presenting key quantitative data, detailed experimental protocols for assessing its bioactivity, and elucidation of the signaling pathways involved in its mechanism of action.

Discovery and Historical Background

Cyclo-(Pro-Gly) belongs to the 2,5-diketopiperazine (DKP) class of cyclic peptides, which are prevalent in nature. While many DKPs are by-products of food processing and fermentation, Cyclo-(Pro-Gly) is an endogenous compound found in mammals, including in human plasma, breast milk, and cerebrospinal fluid.[1]

A pivotal moment in Cyclo-(Pro-Gly) research occurred in 1996 when it was identified as a novel endogenous memory-facilitating cyclic dipeptide in the rat brain.[2] This discovery laid the foundation for investigating its neuroactive properties. Further research elucidated that Cyclo-(Pro-Gly) is a metabolite of Insulin-like Growth Factor-1 (IGF-1).[1][3] Unbound IGF-1 is cleaved to form the tripeptide Glycine-Proline-Glutamate (GPE), which is subsequently metabolized to Cyclo-(Pro-Gly).[1] This metabolic link to IGF-1, a crucial hormone for growth and development, highlighted the potential physiological significance of Cyclo-(Pro-Gly).

Subsequent studies have focused on the therapeutic applications of Cyclo-(Pro-Gly), particularly in the context of neurological disorders and inflammation. Its neuroprotective effects have been demonstrated in models of ischemic brain injury and neurodegenerative diseases. Furthermore, its anti-inflammatory and antinociceptive properties have been characterized in various preclinical models.

Quantitative Data on Biological Activities

The biological effects of Cyclo-(Pro-Gly) have been quantified in several key studies. The following tables summarize the available quantitative data on its neuroprotective and anti-inflammatory activities.

Table 1: Neuroprotective Effects of Cyclo-(Pro-Gly)

| Experimental Model | Cell Type | Insult | Cyclo-(Pro-Gly) Concentration | Observed Effect | Reference |

| In vitro | Human Fetal Neural Stem Cells (hfNSCs) | Hydrogen Peroxide (Oxidative Stress) | Dose-dependent | Attenuated oxidative stress-induced cell death | |

| In vivo | APP/PS1 Transgenic Mouse Model of Alzheimer's Disease | Amyloid Plaque Load | 20 mg/kg (intranasal) | Improved spatial memory and reduced amyloid plaque burden | |

| In vivo | Rat Stroke Model | Ischemic Brain Injury | Not specified | Enhanced regenerative ability and facilitated task learning |

Table 2: Anti-inflammatory and Antinociceptive Effects of Cyclo-(Pro-Gly)

| Experimental Model | Parameter Measured | Cyclo-(Pro-Gly) Administration | Observed Effect | Reference |

| Formalin Test (Mice) | Nociceptive Behavior (Neurogenic and Inflammatory Phases) | Intraperitoneal injection | Significant inhibition of both phases | |

| Acetic Acid-Induced Writhing Test (Mice) | Nociceptive Behavior | Intraperitoneal injection | Antinociceptive effect detected for up to 6 hours | |

| Hot Plate Test (Mice) | Nociceptive Behavior | Intraperitoneal injection | Evoked antinociceptive behavior (inhibited by naloxone) | |

| Carrageenan-Induced Hyperalgesia (Mice) | Hyperalgesic Response | Intraperitoneal injection | Attenuated hyperalgesic response | |

| Carrageenan-Induced Paw Edema (Mice) | Myeloperoxidase (MPO) Activity | Intraperitoneal injection | Reduced carrageenan-increased MPO activity | |

| Compound 48/80, Serotonin, and PGE2-Induced Paw Edema (Mice) | Paw Edema | Intraperitoneal injection | Reduced paw edema |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of Cyclo-(Pro-Gly)'s biological activities.

Protocols for Assessing Antinociceptive and Anti-inflammatory Activity

The formalin test is used to assess nociceptive responses to a persistent chemical stimulus, encompassing both a neurogenic (early phase) and an inflammatory (late phase) component.

-

Animals: Male ICR mice are typically used.

-

Procedure:

-

Administer the test substance (e.g., Cyclo-(Pro-Gly)) or vehicle orally or intraperitoneally at a predetermined time before the formalin injection.

-

Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the animal in a transparent observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

Early Phase (Neurogenic Pain): 0-5 minutes post-injection.

-

Late Phase (Inflammatory Pain): 15-30 minutes post-injection.

-

-

A reduction in the time spent licking or biting compared to the control group indicates an antinociceptive effect.

-

This test is a model of visceral pain sensitive to peripherally acting analgesics.

-

Animals: Mice are commonly used.

-

Procedure:

-

Administer the test compound or vehicle to the animals.

-

After a suitable absorption period (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally (typically 10 mL/kg).

-

Immediately place each mouse into an individual observation chamber.

-

After a latency period of about 5 minutes, count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).

-

Analgesic activity is indicated by a significant reduction in the number of writhes compared to the control group.

-

The hot plate test is used to evaluate the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.

-

Animals: Mice or rats.

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).

-

Administer the test substance or vehicle.

-

At a predetermined time after administration, place the animal on the hot plate.

-

Measure the latency to the first sign of a pain response, such as licking a paw or jumping.

-

A cut-off time is typically set to prevent tissue damage.

-

An increase in the latency period compared to the control group indicates an antinociceptive effect.

-

Protocols for Assessing Neuroprotective Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a specialized buffer).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the neurotoxic agent (e.g., hydrogen peroxide) in the presence or absence of Cyclo-(Pro-Gly) for a specified duration.

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

An increase in absorbance in the Cyclo-(Pro-Gly) treated group compared to the group treated with the neurotoxin alone indicates a protective effect on cell viability.

-

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.

-

Procedure (General):

-

Sample Preparation: Fix and permeabilize the cells or tissue sections.

-

Labeling: Incubate the samples with a reaction mixture containing TdT and labeled dUTPs (e.g., fluorescently labeled).

-

Detection: Visualize the labeled cells using fluorescence microscopy.

-

Quantification: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells. A decrease in the percentage of TUNEL-positive cells in the presence of Cyclo-(Pro-Gly) following an apoptotic stimulus indicates its anti-apoptotic effect.

-

Signaling Pathways and Mechanisms of Action

The biological effects of Cyclo-(Pro-Gly) are mediated through its interaction with several key signaling pathways.

Regulation of IGF-1 Signaling

As a metabolite of IGF-1, Cyclo-(Pro-Gly) plays a crucial role in regulating the bioavailability of IGF-1. It competes with IGF-1 for binding to IGF-binding proteins (IGFBPs), thereby modulating the amount of free, biologically active IGF-1. This regulatory mechanism is central to its neuroprotective effects.

Caption: Regulation of IGF-1 Bioavailability by Cyclo-(Pro-Gly).

Neuroprotective Signaling: The Akt/MDM2/p53 Pathway

In the context of oxidative stress, Cyclo-(Pro-Gly) has been shown to exert its neuroprotective effects by modulating the Akt/MDM2/p53 signaling pathway. Activation of Akt signaling leads to the upregulation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By promoting the degradation of p53, Cyclo-(Pro-Gly) inhibits apoptosis and enhances cell survival.

Caption: Neuroprotective Mechanism of Cyclo-(Pro-Gly) via the Akt/MDM2/p53 Pathway.

Anti-inflammatory Signaling: The NF-κB and Nrf2 Pathways

While direct evidence for Cyclo-(Pro-Gly) is still emerging, the anti-inflammatory effects of structurally related cyclodipeptides, such as Cyclo(His-Pro), are well-documented to involve the modulation of the NF-κB and Nrf2 signaling pathways. It is plausible that Cyclo-(Pro-Gly) shares a similar mechanism. This involves the activation of the Nrf2 pathway, which upregulates antioxidant defenses, and the inhibition of the pro-inflammatory NF-κB pathway.

Caption: Proposed Anti-inflammatory Mechanism of Cyclo-(Pro-Gly).

Conclusion and Future Directions

Cyclo-(Pro-Gly) has emerged as a promising endogenous peptide with significant therapeutic potential. Its discovery as a memory-enhancing molecule and its subsequent characterization as a neuroprotective and anti-inflammatory agent have opened new avenues for drug development. The elucidation of its mechanisms of action, particularly its interplay with the IGF-1 signaling pathway and its modulation of key cellular processes like apoptosis and inflammation, provides a solid foundation for further research.

Future investigations should focus on several key areas:

-

Clinical Trials: Translating the promising preclinical findings into clinical applications is a critical next step.

-

Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion of exogenously administered Cyclo-(Pro-Gly) is necessary for optimizing dosing and delivery strategies.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of Cyclo-(Pro-Gly) could lead to the development of more potent and specific therapeutic agents.

-

Expanded Therapeutic Applications: Exploring the potential of Cyclo-(Pro-Gly) in other disease contexts where neuroinflammation and oxidative stress play a role is warranted.

References

The Biological Role of Cyclo-(Pro-Gly) in the Central Nervous System: A Technical Guide

Introduction

Cyclo-(Pro-Gly), also known as Cyclo(prolylglycine) or cGP, is a cyclic dipeptide endogenous to the human body, found in plasma, breast milk, and cerebrospinal fluid[1]. It is a metabolite of Insulin-like Growth Factor-1 (IGF-1)[1][2]. Due to its cyclic structure, it possesses enhanced stability and lipophilicity, allowing it to cross the blood-brain barrier[2][3]. In the central nervous system (CNS), Cyclo-(Pro-Gly) exhibits a range of biological activities, including neuroprotection, cognitive enhancement, and modulation of neurotransmitter systems, making it a molecule of significant interest for researchers and drug development professionals. This guide provides an in-depth overview of the biological roles of Cyclo-(Pro-Gly) in the CNS, supported by quantitative data, experimental protocols, and visualizations of its mechanisms of action.

Neuroprotective and Neuroregenerative Properties

Cyclo-(Pro-Gly) has demonstrated potent neuroprotective and neuroregenerative effects in various experimental models. It can substantially prevent or reverse neuronal damage in CNS tissues, making it a promising candidate for treating conditions characterized by neuronal degeneration and cell death.

Key Neuroprotective Actions:

-

Against Glutamate-Induced Neurotoxicity: Cyclo-(Pro-Gly) protects neurons from damage caused by excessive glutamate (B1630785), a key player in excitotoxicity.

-

Hypoxia and Ischemia: The compound has shown neuroprotective effects in models of hypoxic or ischemic damage, suggesting its potential use in conditions like stroke.

-

Neurotoxin-Induced Damage: It can mitigate neuronal damage caused by neurotoxins such as 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease.

Neuroregenerative Activities:

-

Neurite Outgrowth: Cyclo-(Pro-Gly) promotes the growth of neurites, the projections from neurons that form connections with other neurons.

-

Nerve Bundle Formation: It can also facilitate the fasciculation of neurites, leading to the formation of nerve bundles.

Quantitative Data on Neuroprotective Effects

| Experimental Model | Cyclo-(Pro-Gly) Concentration/Dose | Observed Effect | Reference |

| Glutamate-induced neurotoxicity (in vitro) | 10-100 nM | Significant recovery from neurotoxicity. | |

| Glutamate-induced neurotoxicity (in vitro) | 1 nM | Significant increase in neurite outgrowth compared to vehicle-treated controls. | |

| 6-OHDA-induced motor deficits in rats (in vivo) | Not specified in abstract | Functional recovery in an animal model of Parkinson's disease. | |

| APP/PS1 transgenic mice (Alzheimer's model, in vivo) | 20 mg/kg (intranasal) | Improved spatial memory and reduced amyloid plaque burden. |

Modulation of CNS Signaling Pathways

The biological effects of Cyclo-(Pro-Gly) are mediated through its interaction with several key signaling pathways in the CNS.

Regulation of Insulin-like Growth Factor-1 (IGF-1) Homeostasis

Cyclo-(Pro-Gly) is a metabolite of IGF-1 and plays a crucial role in regulating its bioavailability. The majority of circulating IGF-1 is bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which renders it inactive. Cyclo-(Pro-Gly) can modulate the binding between IGF-1 and its binding proteins, thereby normalizing IGF-1 function. This is significant as IGF-1 is essential for brain development, cognitive function, and vascular remodeling.

Caption: Endogenous synthesis of Cyclo-(Pro-Gly) and its role in IGF-1 bioavailability.

Modulation of AMPA Receptors and BDNF Signaling

Cyclo-(Pro-Gly) has been shown to act as a positive allosteric modulator of AMPA receptors. This modulation can lead to an increase in brain-derived neurotrophic factor (BDNF) levels, a key molecule involved in neurogenesis, synaptic plasticity, and cognitive function. The upregulation of the AMPA receptor-mediated BDNF-TrkB signaling pathway is a likely mechanism for the nootropic and neuroprotective effects of Cyclo-(Pro-Gly).

Caption: Cyclo-(Pro-Gly) modulation of the AMPA receptor and BDNF signaling pathway.

Cognitive Enhancement

Cyclo-(Pro-Gly) is recognized for its nootropic, or cognitive-enhancing, properties. It has been identified as an endogenous memory-facilitating substance. Studies have shown that administration of Cyclo-(Pro-Gly) can improve spatial memory. This effect is likely mediated through its regulation of IGF-1 function and its influence on BDNF signaling.

Anti-inflammatory and Antinociceptive Effects

Beyond its neuroprotective and cognitive effects, Cyclo-(Pro-Gly) also exhibits anti-inflammatory and antinociceptive (pain-reducing) properties.

-

Anti-inflammatory Action: It can reduce paw edema induced by various inflammatory agents and decrease the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration in inflamed tissues.

-

Antinociceptive Effects: Cyclo-(Pro-Gly) has been shown to inhibit pain in both the neurogenic and inflammatory phases of the formalin test and in the acetic acid-induced writhing test. The antinociceptive effects in the hot plate test were inhibited by naloxone, suggesting the involvement of the opioid system.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on Cyclo-(Pro-Gly).

In Vitro Glutamate-Induced Neurotoxicity Assay

This protocol is designed to assess the neuroprotective effects of Cyclo-(Pro-Gly) against glutamate-induced cell death in neuronal cultures.

-

Cell Culture: Cerebellar neurons are cultured in a suitable medium.

-

Treatment:

-

Prevention Study: Neurons are treated simultaneously with a neurotoxic concentration of glutamate (e.g., 1 mM) and varying concentrations of Cyclo-(Pro-Gly) (e.g., 1 nM to 100 nM) or a vehicle control.

-

Reversal Study: Neurons are first exposed to glutamate for a set period (e.g., 6 hours), after which Cyclo-(Pro-Gly) or a vehicle is added to the culture medium.

-

-

Assessment: Neuronal survival and neurite outgrowth are assessed, often through cell counts and morphological analysis using microscopy.

In Vivo 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This animal model is used to evaluate the in vivo efficacy of Cyclo-(Pro-Gly) in a model of Parkinson's disease.

-

Animal Model: Rats are pre-treated with 6-OHDA to induce neuronal damage in the nigrostriatal pathway, leading to motor deficits.

-

Drug Administration: A separate group of animals receives Cyclo-(Pro-Gly) treatment.

-

Behavioral Testing: Motor function is assessed using tests such as apomorphine-induced rotational behavior. A reduction in rotations indicates a therapeutic effect.

-

Histological Analysis: Post-mortem brain tissue analysis can be performed to quantify neuronal survival in the substantia nigra.

Caption: Experimental workflow for an in vivo study of Cyclo-(Pro-Gly).

Formalin-Induced Nociception Assay

This protocol assesses the antinociceptive properties of Cyclo-(Pro-Gly).

-

Animal Subjects: Mice are used for this model.

-

Drug Administration: Animals are pre-treated with an intraperitoneal injection of Cyclo-(Pro-Gly) or a vehicle (saline).

-

Induction of Nociception: A dilute solution of formalin is injected into the paw to induce a biphasic pain response (neurogenic and inflammatory).

-

Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded as a measure of nociception. A reduction in this behavior indicates an antinociceptive effect.

Conclusion

Cyclo-(Pro-Gly) is a multifaceted endogenous dipeptide with significant biological roles in the central nervous system. Its neuroprotective and neuroregenerative properties, coupled with its ability to enhance cognitive function and modulate inflammatory and pain pathways, underscore its therapeutic potential for a range of neurological disorders, including neurodegenerative diseases, stroke, and chronic pain. The mechanisms underlying these effects, particularly its regulation of IGF-1 bioavailability and modulation of AMPA receptor-BDNF signaling, provide a solid foundation for further research and the development of novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing our understanding of this promising neuroactive molecule.

References

- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 2. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of IGF-1: Unveiling Cyclo-(Pro-Gly) as a Key Metabolite

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathway leading from Insulin-like Growth Factor-1 (IGF-1) to its neuroactive metabolite, Cyclo-(Pro-Gly), also known as cyclic glycine-proline (cGP). This document is intended for researchers, scientists, and drug development professionals investigating the physiological roles of IGF-1 and its metabolites.

Introduction: The Significance of IGF-1 Metabolism

Insulin-like Growth Factor-1 is a crucial hormone regulating growth and development.[1] Its bioactivity is tightly controlled, in part, through its metabolic breakdown. A key metabolic cascade involves the enzymatic cleavage of IGF-1 to yield the tripeptide Glycine-Proline-Glutamate (GPE), which is subsequently converted to the cyclic dipeptide, Cyclo-(Pro-Gly) (cGP).[2] This metabolite has been shown to modulate the bioavailability of IGF-1, highlighting the importance of understanding its formation.[3]

The Metabolic Pathway: From IGF-1 to Cyclo-(Pro-Gly)

The conversion of IGF-1 to Cyclo-(Pro-Gly) is a two-step enzymatic process.

Step 1: Cleavage of IGF-1 to Gly-Pro-Glu (GPE)

Unbound IGF-1 undergoes proteolytic cleavage at its N-terminus, releasing the tripeptide Gly-Pro-Glu (GPE) and the truncated form, des(1-3)IGF-1.[2] This initial cleavage is carried out by an acid protease.[4] While the specific enzyme has not been definitively identified in all contexts, studies suggest that cathepsins, a class of lysosomal proteases, may be involved. For instance, Cathepsin B and Cathepsin L are known to degrade IGF-1.

Step 2: Cyclization of GPE to Cyclo-(Pro-Gly)

The tripeptide GPE is then acted upon by a carboxypeptidase, which removes the C-terminal glutamate (B1630785) residue. This enzymatic action facilitates the intramolecular cyclization of the remaining dipeptide, Gly-Pro, to form the stable 2,5-diketopiperazine structure of Cyclo-(Pro-Gly). The specific carboxypeptidase responsible for this conversion is likely a glutamate carboxypeptidase, given the substrate specificity.

Metabolic Pathway Diagram

Caption: Metabolic conversion of IGF-1 to Cyclo-(Pro-Gly).

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data in the literature detailing the kinetic parameters of the enzymatic reactions in the IGF-1 to Cyclo-(Pro-Gly) pathway. The following table summarizes the available qualitative and semi-quantitative information.

| Parameter | Value/Observation | Source(s) |

| IGF-1 Cleavage | ||

| Enzyme Class | Acid Protease | |

| Potential Enzymes | Cathepsin B, Cathepsin L | |

| Optimal pH | Acidic (e.g., pH 5.5 for serum acid protease) | |

| GPE to cGP Conversion | ||

| Enzyme Class | Carboxypeptidase | |

| Potential Enzyme | Glutamate Carboxypeptidase | |

| Metabolite Half-life | ||

| GPE Plasma Half-life | < 4 minutes |

Experimental Protocols

The following section outlines detailed methodologies for studying the metabolism of IGF-1 to Cyclo-(Pro-Gly).

In Vitro IGF-1 Metabolism Assay

This protocol is designed to monitor the conversion of IGF-1 to its metabolites in a controlled in vitro environment.

Materials:

-

Recombinant human IGF-1

-

Serum or tissue homogenate (as enzyme source)

-

Acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Enzyme inhibitors (optional, for mechanistic studies, e.g., pepstatin A for acid proteases)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate recombinant IGF-1 (e.g., 1 µg/mL) with the enzyme source (e.g., serum diluted 1:10) in the acidic buffer at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

-

Sample Cleanup:

-

Condition an SPE cartridge with methanol (B129727) followed by equilibration with 0.1% TFA.

-

Load the quenched reaction mixture onto the cartridge.

-

Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic impurities.

-

Elute the peptides with an appropriate solvent (e.g., 80% acetonitrile (B52724) in 0.1% TFA).

-

-

LC-MS/MS Analysis:

-

Dry the eluted sample and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify IGF-1, GPE, and Cyclo-(Pro-Gly). This involves identifying unique precursor-product ion transitions for each molecule.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro IGF-1 metabolism assay.

Quantification of Cyclo-(Pro-Gly) in Biological Samples

This protocol details the quantification of endogenous Cyclo-(Pro-Gly) from biological matrices such as plasma or cerebrospinal fluid.

Materials:

-

Biological sample (e.g., plasma, CSF)

-

Internal standard (e.g., stable isotope-labeled Cyclo-(Pro-Gly))

-

Acetonitrile

-

Formic acid

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological sample, add the internal standard.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto a UPLC column (e.g., C18) for separation.

-

Use a tandem mass spectrometer operating in MRM mode to detect and quantify Cyclo-(Pro-Gly) and its internal standard based on their specific precursor and product ions.

-

Signaling Pathways and Logical Relationships

Cyclo-(Pro-Gly) has been shown to modulate the bioactivity of IGF-1 by influencing its interaction with IGF-binding proteins (IGFBPs), particularly IGFBP-3.

Mechanism of Action:

-

A significant portion of circulating IGF-1 is bound to IGFBPs, which renders it inactive.

-

Cyclo-(Pro-Gly), being a metabolite derived from the N-terminus of IGF-1, can compete with IGF-1 for binding to IGFBP-3.

-

By displacing IGF-1 from its complex with IGFBP-3, Cyclo-(Pro-Gly) can increase the concentration of free, bioactive IGF-1.

Signaling Pathway Diagram

Caption: Cyclo-(Pro-Gly) modulates IGF-1 bioactivity.

Conclusion

The metabolic conversion of IGF-1 to Cyclo-(Pro-Gly) represents a significant regulatory mechanism for IGF-1 bioactivity. Further research is warranted to definitively identify the specific enzymes involved and to quantify the kinetics of this pathway in various physiological and pathological states. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for advancing our understanding of this important metabolic process.

References

- 1. Glutamate carboxypeptidase II is not an amyloid peptide-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific cleavage of insulin-like growth factor-binding protein-1 by a novel protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin L activity controls adipogenesis and glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of des-(1-3) insulin-like growth factor-I in serum by an acid protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo-(Pro-Gly) in Marine Life: A Technical Guide to Its Natural Sources, Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-(Pro-Gly), a cyclic dipeptide, is a prevalent secondary metabolite in various marine organisms. This technical guide provides an in-depth overview of the natural sources and occurrence of Cyclo-(Pro-Gly) in marine ecosystems. It details the quantitative distribution of this bioactive compound in different marine species, outlines comprehensive experimental protocols for its isolation and quantification, and visually elucidates its key signaling pathways and biosynthetic origins through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in marine natural products chemistry, pharmacology, and drug development, facilitating further exploration of Cyclo-(Pro-Gly) as a potential therapeutic agent.

Natural Sources and Occurrence of Cyclo-(Pro-Gly) in Marine Environments

Cyclo-(Pro-Gly), also known as cGP, has been isolated from a diverse array of marine organisms, highlighting its widespread distribution in the marine biosphere. Marine microorganisms, particularly fungi and bacteria, as well as invertebrates like sponges, are significant producers of this cyclic dipeptide.[1] The prevalence of cGP in these organisms suggests important ecological and biological roles.

Marine Fungi

Marine-derived fungi, especially those from mangrove ecosystems, have been identified as prolific sources of Cyclo-(Pro-Gly). Species of Penicillium and Aspergillus are notable for their ability to produce cGP, often as part of a complex mixture of secondary metabolites.[1] These fungi, adapted to the unique and competitive marine environment, likely synthesize cGP as a signaling molecule or for chemical defense.

Marine Bacteria

Various marine bacteria have been shown to produce Cyclo-(Pro-Gly). These include species from the genera Streptomyces and Oceanisphaera. The production of cyclic dipeptides by marine bacteria is a common trait, and these compounds are thought to play a role in microbial communication and interaction within biofilms and symbiotic relationships.

Marine Sponges

Marine sponges, such as those from the genus Callyspongia, are well-documented sources of a vast number of bioactive natural products, including Cyclo-(Pro-Gly). It is often hypothesized that the production of such compounds in sponges is, in many cases, due to the presence of symbiotic microorganisms. However, the sponge tissue itself may also be capable of synthesizing these molecules.

Quantitative Data on Cyclo-(Pro-Gly) Occurrence

Quantitative analysis of Cyclo-(Pro-Gly) in marine organisms is crucial for understanding its biosynthetic potential and for identifying high-yield sources for drug discovery and development. Recent studies have focused on quantifying cGP from marine-derived fungi using advanced analytical techniques.

| Marine Source | Organism | Yield/Concentration | Reference |

| Mangrove-derived Fungus | Penicillium pedernalense | 29.31 ± 0.61 mg/L | [2] |

| Mangrove-derived Fungus | Penicillium steckii | 8.51 ± 0.15 mg/L | [2] |

Experimental Protocols

The isolation and quantification of Cyclo-(Pro-Gly) from marine samples require a combination of extraction, purification, and analytical techniques. Below are representative protocols for its extraction from marine fungi and a detailed method for its quantification.

General Extraction and Purification from Marine Fungi

This protocol provides a general workflow for the extraction and initial purification of Cyclo-(Pro-Gly) from fungal cultures.

-

Fermentation and Extraction:

-

Culture the marine-derived fungus (e.g., Penicillium pedernalense) in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate (B1210297).

-

Extract the mycelium separately, often with a more polar solvent like methanol (B129727), to ensure the recovery of intracellular compounds.

-

-

Chromatographic Purification:

-

Combine the crude extracts and subject them to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Cyclo-(Pro-Gly).

-

Pool the relevant fractions and subject them to further purification using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

-

Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).

-

UPLC-MS/MS Quantification of Cyclo-(Pro-Gly) in Fungal Extracts

This protocol details a validated method for the precise quantification of Cyclo-(Pro-Gly) using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

-

Sample Preparation:

-

Dissolve a known amount of the dried fungal extract in a suitable solvent (e.g., methanol) to a specific concentration.

-

Filter the sample through a 0.22 µm syringe filter before analysis.

-

Prepare a series of standard solutions of pure Cyclo-(Pro-Gly) of known concentrations for calibration.

-

-

UPLC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Gradient: A linear gradient from low to high organic phase (B) to ensure good separation.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

-

Precursor Ion: m/z 155.1 [M+H]⁺ for Cyclo-(Pro-Gly).

-

Product Ions: Monitor for characteristic fragment ions of Cyclo-(Pro-Gly) for quantification and confirmation.

-

Signaling Pathways and Biosynthesis

Cyclo-(Pro-Gly) has been shown to exert its biological effects through the modulation of specific signaling pathways. Its biosynthesis in marine organisms is believed to follow the nonribosomal peptide synthetase (NRPS) pathway.

Biosynthesis of Cyclo-(Pro-Gly) via NRPS

The biosynthesis of Cyclo-(Pro-Gly) is carried out by large, multi-enzyme complexes called Nonribosomal Peptide Synthetases (NRPSs). The process involves a series of modular domains that act in an assembly-line fashion.

Caption: Biosynthesis of Cyclo-(Pro-Gly) by a Nonribosomal Peptide Synthetase (NRPS).

Modulation of IGF-1 Signaling Pathway

Cyclo-(Pro-Gly) is known to regulate the bioavailability of Insulin-like Growth Factor 1 (IGF-1), a key hormone in growth and metabolism. It is proposed that cGP competes with IGF-1 for binding to IGF-Binding Protein 3 (IGFBP-3), thereby increasing the levels of free, bioactive IGF-1.

References

Cyclo-(Pro-Gly): A Fundamental Biochemical and Structural Analysis for Drug Development

An In-depth Technical Guide for Researchers and Scientists

Cyclo-(Pro-Gly), a cyclic dipeptide also known as a diketopiperazine, has garnered significant scientific interest due to its diverse biological activities, particularly its neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the fundamental biochemical properties, structure, and relevant experimental methodologies for Cyclo-(Pro-Gly), tailored for researchers, scientists, and professionals in drug development.

Core Biochemical and Physical Properties

Cyclo-(Pro-Gly) is a stable, neutral, and naturally occurring small molecule. Its cyclic structure confers resistance to enzymatic degradation, a favorable property for potential therapeutic agents.[1]

Table 1: Physicochemical Properties of Cyclo-(Pro-Gly)

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 220-223 °C | [4] |

| Solubility | Soluble in DMSO (>10 mg/mL) | |

| Storage Temperature | -20°C |

Structural Elucidation

The three-dimensional structure of Cyclo-(Pro-Gly) is crucial for its biological activity, dictating its interaction with molecular targets. The diketopiperazine ring forms a rigid scaffold, with the proline and glycine (B1666218) side chains influencing its conformation.

Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of synthesized Cyclo-(Pro-Gly).

Table 2: Spectroscopic Data for Cyclo-(Pro-Gly)

| Technique | Key Observations |

| ¹H NMR | Characteristic chemical shifts for the proline and glycine protons. The amide proton typically appears as a singlet. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the diketopiperazine ring and the carbons of the proline and glycine residues. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 155.0815. |

| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations. |

Biological Activity and Signaling Pathways

Cyclo-(Pro-Gly) exhibits a range of biological effects, with its neuroprotective and nootropic activities being the most extensively studied.

Neuroprotection and Cognitive Enhancement

Cyclo-(Pro-Gly) has been shown to possess antiamnesic and memory-facilitating effects. Its neuroprotective actions are, at least in part, mediated through the modulation of key signaling pathways involved in neuronal survival and plasticity.

Modulation of the AMPA-BDNF-TrkB Signaling Pathway

A significant mechanism underlying the neuroprotective effects of Cyclo-(Pro-Gly) involves the positive modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the subsequent activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Cyclo-(Pro-Gly) enhances the release of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling that promotes neuronal survival, growth, and synaptic plasticity.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Cyclo-(Pro-Gly).

Synthesis of Cyclo-(Pro-Gly)

Cyclo-(Pro-Gly) can be synthesized through several methods, including solid-phase peptide synthesis (SPPS) and thermal cyclization of a linear dipeptide precursor.

This method involves the heating of the linear dipeptide Gly-Pro in an aqueous solution to induce intramolecular cyclization.

-

Dissolution: Dissolve the linear dipeptide Gly-Pro in an alkaline aqueous solution (pH 11).

-

Heating: Heat the solution at 55°C for 24 hours.

-

Monitoring: The reaction progress can be monitored by HPLC-MS to detect the formation of the product with an m/z of 155.0815 [M+H]⁺.

-

Purification: The crude product is then purified by reverse-phase HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the purification of Cyclo-(Pro-Gly).

-

Column: A C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm) is typically used.

-

Mobile Phase:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed for elution. A typical gradient might be:

-

0-5 min: 10% B

-

5-35 min: 10-70% B (linear gradient)

-

35-40 min: 70-100% B (linear gradient)

-

40-45 min: 100% B

-

45-50 min: 100-10% B (linear gradient)

-

50-60 min: 10% B (equilibration)

-

-

Flow Rate: A flow rate of approximately 4 mL/min is common for semi-preparative purification.

-

Detection: The eluting compounds are monitored by UV absorbance at 214 nm.

-

Fraction Collection: Fractions corresponding to the Cyclo-(Pro-Gly) peak are collected, and the solvent is removed under vacuum.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Cyclo-(Pro-Gly).

-

Sample Preparation: The purified Cyclo-(Pro-Gly) is dissolved in a suitable solvent, such as a mixture of methanol (B129727) and water with 1% acetic acid.

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides. The sample solution is introduced into the mass spectrometer via nanoelectrospray.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For Cyclo-(Pro-Gly), the protonated molecule [M+H]⁺ is expected at m/z 155.0815.

-

Tandem MS (MS/MS): To confirm the structure, collision-induced dissociation (CID) can be performed on the parent ion to generate a characteristic fragmentation pattern.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms in the molecule, confirming its structure.

-

Sample Preparation: Dissolve approximately 1-5 mg of purified Cyclo-(Pro-Gly) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: Identify the chemical shifts and coupling constants of the protons on the proline and glycine residues.

-

¹³C NMR: Identify the chemical shifts of the carbonyl carbons and the aliphatic carbons.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the connectivity of the atoms.

-

Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in Cyclo-(Pro-Gly).

-

Sample Preparation: For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands for the amide functional groups:

-

N-H stretch: Around 3300-3100 cm⁻¹

-

C=O stretch (Amide I): Around 1650 cm⁻¹

-

N-H bend (Amide II): Around 1550 cm⁻¹

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of Cyclo-(Pro-Gly).

-

Crystallization: Grow single crystals of Cyclo-(Pro-Gly) suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Conclusion

Cyclo-(Pro-Gly) is a promising cyclic dipeptide with significant potential for the development of novel therapeutics, particularly for neurological disorders. Its favorable biochemical properties and well-defined structure provide a solid foundation for further research and drug design. The experimental protocols detailed in this guide offer a practical framework for the synthesis, purification, and comprehensive characterization of this intriguing molecule. A thorough understanding of its interaction with biological targets, such as the AMPA-BDNF-TrkB signaling pathway, will be crucial in unlocking its full therapeutic potential.

References

Unraveling the Neuroprotective Mechanisms of Cyclo-(Pro-Gly): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-(Pro-Gly) (cGP), a cyclic dipeptide metabolite of insulin-like growth factor-1 (IGF-1), has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurodegenerative disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of cGP. We delve into its role in modulating critical signaling pathways, including the IGF-1/Akt/MDM2-p53 axis, and its impact on pathologies such as amyloid plaque formation. This document synthesizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating its neuroprotective properties, and visualizes complex biological processes through signaling pathway and workflow diagrams.

Core Neuroprotective Mechanisms of Cyclo-(Pro-Gly)

Cyclo-(Pro-Gly) exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key intracellular signaling pathways that govern cell survival, apoptosis, and cellular stress responses.

Modulation of the IGF-1/Akt/MDM2-p53 Signaling Pathway

A central mechanism of cGP's neuroprotective action involves the potentiation of the IGF-1 signaling cascade. cGP has been shown to regulate the bioavailability of IGF-1, which in turn activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activated Akt, a serine/threonine kinase, plays a crucial role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins.

Furthermore, activated Akt enhances the expression and activity of Mouse double minute 2 homolog (MDM2), an E3 ubiquitin ligase.[1] MDM2 is a key negative regulator of the tumor suppressor protein p53.[1] By promoting the ubiquitination and subsequent proteasomal degradation of p53, MDM2 prevents the initiation of p53-mediated apoptosis in response to cellular stress.[1] Treatment with cGP has been observed to upregulate MDM2 in neuronal cells exposed to oxidative stress, thereby attenuating p53-mediated cell death.[2] The neuroprotective effect of cGP can be inhibited by an MDM2 inhibitor, highlighting the critical role of this pathway.[2]

Anti-Apoptotic and Anti-Necrotic Effects

Cyclo-(Pro-Gly) has demonstrated the ability to substantially prevent toxic neural degeneration and cell death, positioning it as a potent anti-apoptotic and anti-necrotic agent. In models of glutamate-induced excitotoxicity, cGP treatment has been shown to significantly reduce neuronal death in a dose-dependent manner. This protective effect is likely a downstream consequence of the modulation of the Akt and p53 pathways, leading to the inhibition of the apoptotic cascade.

Reduction of Amyloid Plaque Load in Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, specifically in APP/PS1 transgenic mice, intranasal administration of Cyclo-(Pro-Gly) has been shown to significantly reduce the burden of amyloid-β (Aβ) plaques in both the hippocampus and cortex. This reduction in plaque pathology is accompanied by improvements in spatial memory, suggesting that cGP can mitigate key pathological hallmarks of Alzheimer's disease. The precise mechanism by which cGP reduces amyloid plaque load is still under investigation but may be linked to its broader neuroprotective and anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of Cyclo-(Pro-Gly).

Table 1: Effect of Cyclo-(Pro-Gly) on Amyloid Plaque Load in APP/PS1 Mice

| Brain Region | Parameter | APP/PS1 Control (Mean ± SEM) | cGP-treated APP/PS1 (Mean ± SEM) | p-value |

| Hippocampus | Plaque Count/mm² | 42.3 ± 6.9 | 14.5 ± 0.6 | < 0.01 |

| Percentage Area Covered by Plaques | 0.5 ± 0.1 | 0.2 ± 0.03 | < 0.03 | |

| Cortex | Plaque Count/mm² | 42.7 ± 7.7 | 15.4 ± 1.2 | < 0.02 |

| Percentage Area Covered by Plaques | 0.5 ± 0.1 | 0.2 ± 0.01 | < 0.04 |

Table 2: Neuroprotective Effect of Cyclo-(Pro-Gly) Against Glutamate-Induced Excitotoxicity in Cerebellar Granule Neurons

| Treatment Group | Neuronal Viability (% of Control) |

| Control | 100% |

| Glutamate (B1630785) (100 µM) | ~15% |

| Glutamate + Cyclo-(Pro-Gly) (10 nM) | Significantly increased vs. Glutamate alone |

| Glutamate + Cyclo-(Pro-Gly) (100 nM) | Significantly increased vs. Glutamate alone |

Note: Specific percentage viability for cGP treatment was not provided in the source, but a significant recovery was reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective mechanisms of Cyclo-(Pro-Gly).

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol details the assessment of cGP's ability to protect cultured neurons from glutamate-induced cell death.

Cell Culture:

-

Isolate cerebellar granule neurons from postnatal day 7-8 rat pups.

-

Plate the neurons on poly-L-lysine-coated 96-well plates at a density of 2.5 x 10^5 cells/well.

-

Culture the cells in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamicin.

-

Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.

Glutamate-Induced Neurotoxicity and cGP Treatment:

-

After 7-8 days in vitro, replace the culture medium with a Locke's solution containing 154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl2, 1.0 mM MgCl2, 3.6 mM NaHCO3, 5 mM glucose, and 5 mM HEPES (pH 7.4).

-

Expose the neurons to 100 µM glutamate for 15 minutes at 37°C.

-

For treatment groups, co-administer Cyclo-(Pro-Gly) at desired concentrations (e.g., 10 nM, 100 nM) with glutamate.

-

After the exposure period, wash the cells and replace the Locke's solution with conditioned medium (a 1:1 mixture of fresh culture medium and medium conditioned by sister cultures).

-

Incubate the cells for 24 hours at 37°C.

Assessment of Cell Viability (MTT Assay):

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals by adding an equal volume of solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis of Akt and MDM2 Activation

This protocol outlines the procedure for detecting changes in the expression and phosphorylation of Akt and MDM2 in neuronal cells following cGP treatment.

Cell Lysis and Protein Quantification:

-

Culture human fetal neural stem cells (hfNSCs) or other relevant neuronal cell lines.

-

Induce oxidative stress with a suitable agent (e.g., H2O2) in the presence or absence of Cyclo-(Pro-Gly).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Rabbit anti-phospho-Akt (Ser473) (1:1000)

-

Rabbit anti-Akt (total) (1:1000)

-

Mouse anti-MDM2 (1:1000)

-

Mouse anti-β-actin (loading control) (1:5000)

-

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Assessment of Amyloid Plaque Load in APP/PS1 Mice

This protocol describes the methodology for evaluating the effect of cGP on amyloid pathology in a transgenic mouse model of Alzheimer's disease.

Animal Model and Treatment:

-

Use APP/PS1 double transgenic mice, which develop age-dependent amyloid plaques.

-

Administer Cyclo-(Pro-Gly) (20 mg/kg body weight) or vehicle (PBS) intranasally to the mice daily for a specified period (e.g., 28 days).

Tissue Processing and Staining:

-

At the end of the treatment period, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Harvest the brains and post-fix them in 4% paraformaldehyde.

-

Cryoprotect the brains in a sucrose (B13894) solution.

-

Section the brains coronally at a thickness of 40 µm using a cryostat.

-

Mount the sections on slides and stain with Thioflavin-S to visualize dense-core amyloid plaques.

Image Acquisition and Quantification:

-

Capture fluorescent images of the stained sections from the hippocampus and cortex using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the amyloid plaque load.

-

Measure the total number of plaques per unit area (plaque density) and the percentage of the total area covered by plaques.

-

Perform statistical analysis to compare the plaque load between the cGP-treated and vehicle-treated groups.

Visualizations

Signaling Pathway Diagram

Caption: IGF-1/Akt/MDM2-p53 signaling pathway modulated by Cyclo-(Pro-Gly).

Experimental Workflow Diagram

References

The Antiamnesic Potential of Cyclo-(Pro-Gly): A Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo-(Pro-Gly) (cGP), an endogenous cyclic dipeptide, has been a subject of scientific inquiry for its nootropic and neuroprotective properties for decades. Its potential to counteract amnesia has been demonstrated in early preclinical studies, laying the groundwork for its consideration in the development of treatments for cognitive deficits. This technical guide provides an in-depth analysis of the foundational research on the antiamnesic effects of cGP, with a focus on quantitative data, detailed experimental protocols, and the hypothesized mechanisms of action.

Quantitative Data from Early Preclinical Studies

The initial investigations into the antiamnesic properties of Cyclo-(Pro-Gly) primarily utilized rodent models of memory impairment. The following tables summarize the key quantitative findings from these seminal studies, offering a comparative overview of the compound's efficacy.

| Table 1: Antiamnesic Effects of Cyclo-(Pro-Gly) in Passive Avoidance Tasks | ||||

| Animal Model | Amnesia Induction | cGP Dosage (Route) | Key Finding | Reference |

| Rats | Electroconvulsive Shock (ECS) | 0.05 - 0.5 mg/kg (Intraperitoneal) | Dose-dependent increase in latency to enter the dark compartment, indicating memory retention. | Based on early studies by Gudasheva et al. (reconstructed from secondary sources) |

| Mice | Scopolamine-induced amnesia | 0.1 - 1.0 mg/kg (Intraperitoneal) | Significant reversal of scopolamine-induced memory deficits in the passive avoidance test. | Based on early nootropic studies (reconstructed from secondary sources) |

| Table 2: Anxiolytic and Nootropic Effects of Cyclo-(Pro-Gly) | ||||

| Animal Model | Behavioral Test | cGP Dosage (Route) | Key Finding | Reference |

| Rats | Elevated Plus-Maze | 0.05 mg/kg (Intraperitoneal) | 9-fold prolongation of time spent in the open arms compared to control, indicating anxiolytic activity.[1] | Gudasheva et al., 2001 |

| Mice | Morris Water Maze | 0.1 mg/kg (Intraperitoneal) | Reduced escape latency and increased time spent in the target quadrant, suggesting improved spatial learning and memory. | Based on early nootropic studies (reconstructed from secondary sources) |

Experimental Protocols

The following sections detail the methodologies employed in the early studies to evaluate the antiamnesic effects of Cyclo-(Pro-Gly).

Passive Avoidance Test for Antiamnesic Activity

This protocol is a reconstruction based on standard passive avoidance procedures used in early amnesia research.

Objective: To assess the ability of Cyclo-(Pro-Gly) to prevent amnesia induced by electroconvulsive shock (ECS).

Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Acquisition Trial:

-

A rat is placed in the light compartment.

-

After a brief habituation period, the guillotine door is opened.

-

The latency to enter the dark compartment is recorded.

-

Once the rat fully enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

-

Amnesia Induction:

-

Immediately after the acquisition trial, amnesia is induced via electroconvulsive shock (ECS) administered through ear-clip electrodes.

-

-

Drug Administration:

-

Cyclo-(Pro-Gly) or a vehicle control is administered intraperitoneally at various doses (e.g., 0.05, 0.1, 0.5 mg/kg) at a predetermined time before the acquisition trial or immediately after the ECS.

-

-

Retention Trial:

-

24 hours after the acquisition trial, the rat is returned to the light compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds).

-

A longer latency to enter the dark compartment is indicative of memory retention.

-

Diagram of Experimental Workflow:

References

An Exploratory Technical Guide on the Anti-inflammatory Properties of Cyclo-(Pro-Gly)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-(Pro-Gly), a cyclic dipeptide, has emerged as a molecule of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory properties, drawing from available preclinical data. The document summarizes the effects of Cyclo-(Pro-Gly) on key inflammatory markers, details the experimental protocols used in its evaluation, and visually represents the hypothesized signaling pathways through which it may exert its therapeutic effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation is a key pathological feature of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Cyclo-(Pro-Gly) is a cyclic dipeptide that has demonstrated potential anti-inflammatory and antinociceptive effects in preclinical studies.[1] Its simple and stable structure makes it an attractive candidate for further investigation and development. This document aims to consolidate the existing research on the anti-inflammatory properties of Cyclo-(Pro-Gly), providing a detailed technical resource for the scientific community.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Cyclo-(Pro-Gly) has been evaluated in various in vivo models. The following tables summarize the key findings, although specific quantitative data such as percentage inhibition at various doses are not consistently available in the public domain. The primary evidence for its in vivo efficacy comes from studies on carrageenan-induced paw edema and myeloperoxidase (MPO) activity.

Table 1: Effect of Cyclo-(Pro-Gly) on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Outcome | Reference |

| Vehicle | - | Edema induction | [1] |

| Cyclo-(Pro-Gly) | Not Specified | Attenuated paw edema | [1] |

| Indomethacin (Control) | Not Specified | Reduced paw edema | [1] |

Note: The referenced study indicates a significant reduction in paw edema; however, the exact percentage of inhibition is not specified in the available literature.

Table 2: Effect of Cyclo-(Pro-Gly) on Myeloperoxidase (MPO) Activity in Paw Tissue

| Treatment Group | Dose (mg/kg, i.p.) | Outcome | Reference |

| Vehicle + Carrageenan | - | Increased MPO activity | [1] |

| Cyclo-(Pro-Gly) + Carrageenan | Not Specified | Reduced MPO activity |

Note: MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration into inflamed tissue. The available literature confirms a reduction in MPO activity by Cyclo-(Pro-Gly), but specific dose-dependent quantitative data is not provided.

Table 3: Effect of Cyclo-(Pro-Gly) on Pro-inflammatory Cytokines

| Cytokine | Cell Type | Stimulus | Cyclo-(Pro-Gly) Effect | Reference |

| TNF-α, IL-1β, IL-6 | Not Specified | Not Specified | Suppressive effects have been reported for similar cyclic dipeptides. Direct quantitative data for Cyclo-(Pro-Gly) is not currently available. |

Note: While the direct impact of Cyclo-(Pro-Gly) on specific cytokine levels requires further quantitative investigation, studies on analogous cyclic dipeptides suggest a potential inhibitory effect on key pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory properties of Cyclo-(Pro-Gly).

Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

-

Animals: Male Swiss mice (25-30 g) are typically used.

-